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Introduction
2-Hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name 2-oxo-1,2-

dihydroquinoline-3-carboxylic acid, is a heterocyclic compound belonging to the quinoline

family. Its structure is a valuable scaffold in medicinal chemistry and materials science. The

quinoline core is a prominent feature in a wide array of natural and synthetic bioactive

compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory

activities.[1]

This molecule serves as a key synthetic intermediate, or building block, for the development of

more complex molecules.[2] Notably, derivatives of 3-quinoline carboxylic acid have been

investigated as inhibitors of enzymes such as protein kinase CK2, a crucial target in cancer

therapy.[3][4] Its structural similarity to other biologically significant isomers, like the neuroactive

metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), further underscores the

importance of this chemical class in drug discovery. This guide provides an in-depth overview

of its fundamental properties, synthesis, reactivity, and applications, tailored for a scientific

audience.
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The core identity and physical characteristics of 2-Hydroxyquinoline-3-carboxylic acid are

summarized below. A critical feature of this compound is its existence as a pair of keto-enol

tautomers. The equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-

dihydroquinoline (keto) form, also known as a quinolone, dictates its reactivity and

spectroscopic properties. The keto form is generally considered the more stable tautomer.

Property Value Source(s)

IUPAC Name
2-oxo-1,2-dihydroquinoline-3-

carboxylic acid
[5][6]

Synonyms
2-Hydroxyquinoline-3-

carboxylic acid
[2]

CAS Number 2003-79-4 [2]

Molecular Formula C₁₀H₇NO₃ [2]

Molecular Weight 189.17 g/mol [7]

Appearance
Colorless to yellow

crystals/solid
[1][6]

Melting Point 270 °C [1]

Purity ≥96% (Commercially available) [2]

Storage Room temperature [2]

Spectroscopic Profile
Detailed experimental spectra for 2-Hydroxyquinoline-3-carboxylic acid are not widely

published. However, a predictive profile can be established based on its functional groups: a

quinoline ring system, a carboxylic acid, and the hydroxyl/keto group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b189343?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-oxo-1-2-dihydroquinoline-3-carboxylic-acid-4-Reagents-and_fig1_351765095
https://www.mdpi.com/1420-3049/25/8/1868
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyquinoline-4-carboxylic-acid
https://www.mdpi.com/2073-4352/11/5/571
https://www.mdpi.com/1420-3049/25/8/1868
https://www.mdpi.com/2073-4352/11/5/571
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://www.calpaclab.com/2-hydroxyquinoline-3-carboxylic-acid-min-96-1-gram/ala-h182547-1g
https://www.benchchem.com/product/b189343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Feature
Predicted Chemical Shift /
Wavenumber

¹H NMR Aromatic Protons (C5-C8) δ 7.0 - 8.0 ppm

H-4 Proton (quinoline ring) δ ~8.9 ppm (singlet)[1]

Carboxylic Acid Proton (-

COOH)

δ 10.0 - 13.0 ppm (broad

singlet)

Amide Proton (-NH-) (keto

form)

δ ~11.0 - 12.0 ppm (broad

singlet)

¹³C NMR Aromatic Carbons δ 115 - 140 ppm

Carboxylic Carbonyl (C=O) δ 160 - 165 ppm[5]

Keto Carbonyl (C=O) δ ~162 ppm[5]

IR Spectroscopy O-H Stretch (Carboxylic Acid)
3300 - 2500 cm⁻¹ (very broad)

[8]

N-H Stretch (Amide, keto form) 3400 - 3300 cm⁻¹[1]

C=O Stretch (Carboxylic Acid

& Keto)
1735 - 1685 cm⁻¹ (strong)[1][9]

C=C Stretch (Aromatic) 1600 - 1450 cm⁻¹[9]

Mass Spectrometry Molecular Ion [M]⁺ m/z 189

Key Fragments
Loss of H₂O (m/z 171), COOH

(m/z 144), CO (m/z 161)[7]

Synthesis and Reactivity
The synthesis of the 2-oxo-quinoline core can be achieved through several established

methods. A common approach involves the condensation and cyclization of substituted anilines

or other ortho-substituted benzene derivatives. One documented method involves the reaction

of an ethyl 2-aminobenzylidene-cyanoacetate derivative with thiourea and potassium

carbonate, followed by hydrolysis.[1]
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Caption: A generalized workflow for the synthesis of the target compound.[1]

The reactivity of 2-hydroxyquinoline-3-carboxylic acid is governed by its three functional

regions:

Carboxylic Acid Group: Undergoes standard reactions such as esterification, amide bond

formation, and reduction to an alcohol.

Hydroxyl/Keto Group: The hydroxyl group of the enol tautomer can be alkylated or acylated.

The N-H bond of the more stable keto tautomer can also undergo substitution.

Quinoline Ring: The benzene portion of the ring system is susceptible to electrophilic

aromatic substitution, with the existing electron-withdrawing groups directing incoming

substituents.

Applications in Research and Development
2-Hydroxyquinoline-3-carboxylic acid is a versatile building block with significant

applications in drug discovery and materials science.

Pharmaceutical Scaffolding: It is a foundational structure for synthesizing libraries of

compounds for biological screening. Its derivatives have shown promise as anticancer, anti-

inflammatory, and antimicrobial agents.[1][10]

Protein Kinase Inhibition: The quinoline-3-carboxylic acid moiety is a recognized scaffold for

developing inhibitors of protein kinases, such as Casein Kinase II (CK2), which are often
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dysregulated in various cancers.[3][4]

Protein Degraders: The molecule is classified as a building block for Proteolysis-Targeting

Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of

specific target proteins.[2]

Materials Science: The rigid, planar quinoline structure imparts useful photophysical

properties, making it a candidate for the development of fluorescent dyes and chemical

sensors.

{ 2-Hydroxyquinoline-3-carboxylic Acid |  Core Scaffold}
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Caption: R&D applications derived from the 2-hydroxyquinoline-3-carboxylic acid scaffold.

Experimental Protocols
The following sections provide representative methodologies for the chemical modification and

biological evaluation of 2-hydroxyquinoline-3-carboxylic acid and its derivatives.

Protocol 1: General Procedure for Esterification (Fischer
Esterification)
This protocol describes the conversion of the carboxylic acid to its corresponding methyl or

ethyl ester, a common step in modifying the molecule for further reactions or to improve cell

permeability.

Setup: Suspend 2-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an excess of the desired

alcohol (e.g., methanol or ethanol, ~20-50 mL per gram of acid).
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Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid,

2-3 drops) to the suspension.

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, reduce the volume of the alcohol under reduced

pressure.

Neutralization: Dilute the residue with water and neutralize the mixture by slowly adding a

saturated sodium bicarbonate solution until effervescence ceases.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column

chromatography or recrystallization.

Protocol 2: General Procedure for an In Vitro Kinase
Inhibition Assay (Luminescence-Based)
This protocol outlines a typical workflow for screening the compound's ability to inhibit a target

protein kinase, using a method like the ADP-Glo™ assay which quantifies kinase activity by

measuring ADP production.[11][12]
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Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[11][12]
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100%

DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a

range of concentrations for testing.[12]

Kinase Reaction: In a multi-well assay plate (e.g., 384-well, white, opaque), add the test

compound dilutions. Add the target kinase enzyme, prepared in an appropriate kinase assay

buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

Pre-incubation: Incubate the plate for ~10 minutes at room temperature to allow the

compound to bind to the kinase.[12]

Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate

and ATP.

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g.,

30°C) for a set period (e.g., 60 minutes).[12]

Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This

reagent terminates the enzymatic reaction and depletes any unconsumed ATP. Incubate for

40 minutes at room temperature.[11]

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP

produced during the kinase reaction into ATP and simultaneously catalyzes a

luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at

room temperature.[11]

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity

is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory

concentration (IC₅₀) value.[12]

Conclusion
2-Hydroxyquinoline-3-carboxylic acid is a fundamentally important heterocyclic compound

characterized by its stable 2-oxo tautomer and the versatile reactivity of its functional groups.
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Its established role as a scaffold for kinase inhibitors and as a building block in medicinal

chemistry highlights its significance for drug development professionals. The synthetic

accessibility and potential for diverse chemical modifications ensure its continued relevance in

the pursuit of novel therapeutics and advanced functional materials. This guide serves as a

foundational resource for researchers engaging with this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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